4-Iodo-3,3-dimethylbutanoyl chloride
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Overview
Description
4-Iodo-3,3-dimethylbutanoyl chloride is a versatile chemical compound with the molecular formula C6H10ClIO. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of an iodine atom and a butanoyl chloride group, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,3-dimethylbutanoyl chloride typically involves the iodination of 3,3-dimethylbutanoyl chloride. One common method includes the reaction of 3,3-dimethylbutanoyl chloride with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,3-dimethylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Reduction Reactions: The compound can be reduced to form 4-iodo-3,3-dimethylbutanol.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 4-iodo-3,3-dimethylbutanoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4-azido-3,3-dimethylbutanoyl chloride or 4-thiocyanato-3,3-dimethylbutanoyl chloride.
Reduction: Formation of 4-iodo-3,3-dimethylbutanol.
Oxidation: Formation of 4-iodo-3,3-dimethylbutanoic acid.
Scientific Research Applications
4-Iodo-3,3-dimethylbutanoyl chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules, facilitating the study of reaction mechanisms and the development of new synthetic pathways.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodo-3,3-dimethylbutanoyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of the iodine atom and the butanoyl chloride group allows the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4-Iodo-3,3-dimethylbutanoyl chloride can be compared with other similar compounds, such as:
4-Bromo-3,3-dimethylbutanoyl chloride: Similar in structure but contains a bromine atom instead of iodine. It exhibits different reactivity and selectivity in chemical reactions.
4-Chloro-3,3-dimethylbutanoyl chloride: Contains a chlorine atom and is less reactive compared to the iodine derivative.
4-Fluoro-3,3-dimethylbutanoyl chloride: Contains a fluorine atom and is known for its high stability and unique reactivity.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable reagent in various fields of scientific research.
Properties
IUPAC Name |
4-iodo-3,3-dimethylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClIO/c1-6(2,4-8)3-5(7)9/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGHBDNFIVTHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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